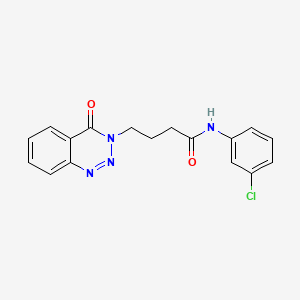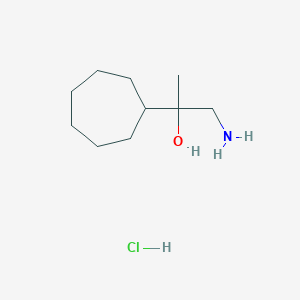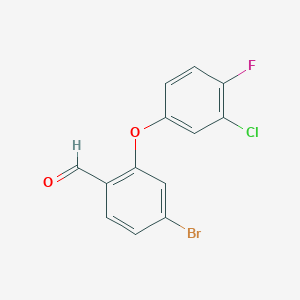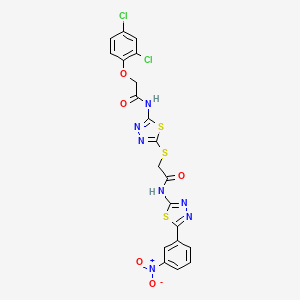![molecular formula C17H16N4O3S B2782096 Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate CAS No. 557064-04-7](/img/structure/B2782096.png)
Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Pharmacokinetics
The metabolism of related triazole derivatives has been studied to understand their transformation within biological systems. For example, Varynskyi and Kaplaushenko (2020) explored the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, revealing insights into its main metabolite structure through chromatography and mass spectrometry. This research is crucial for developing pharmaceuticals with favorable pharmacokinetic profiles (Varynskyi & Kaplaushenko, 2020).
Synthesis and Chemical Properties
The synthesis of compounds bearing the 1,2,4-triazole moiety, such as the efforts by Ram and Goel (1996), highlights the chemical versatility and potential for generating novel materials or bioactive molecules. Their work on synthesizing terphenyls from aryl ketones underscores the synthetic utility of triazole derivatives in material science (Ram & Goel, 1996).
Biological Activities and Drug Design
The study of 1,2,4-triazole derivatives' acid-base properties, as conducted by Kaplaushenko (2014), indicates a methodical approach to understanding how these compounds' structures influence their biological activities and potential as pharmaceutical agents. This kind of research aids in the rational design of drugs with targeted properties (Kaplaushenko, 2014).
Advanced Imaging and Diagnostic Tools
The development of PET imaging agents, like the work done by Kumar et al. (2006) on [11C]SN003 for CRF1 receptors, illustrates the application of triazole derivatives in creating diagnostic tools for neurological and psychiatric disorders. Such research underscores the potential of triazole compounds in advancing medical imaging techniques (Kumar et al., 2006).
作用機序
While the exact mechanism of action for “Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate” is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
将来の方向性
The future directions for research on “Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be a promising area of study .
特性
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-7-5-13(6-8-14)21-16(12-4-3-9-18-10-12)19-20-17(21)25-11-15(22)24-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKBPDNXLGEMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2782013.png)
![3-[4-(oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2782014.png)

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2782019.png)

![N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2782025.png)


![2,1,3-Benzothiadiazol-5-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2782028.png)

![methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2782030.png)


![N-[4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-methylsulfamoyl]phenyl]acetamide](/img/structure/B2782034.png)
